molecular formula C10H16BrNS B3076207 [(4-Bromothiophen-2-yl)methyl](pentyl)amine CAS No. 1040312-38-6

[(4-Bromothiophen-2-yl)methyl](pentyl)amine

Cat. No. B3076207
CAS RN: 1040312-38-6
M. Wt: 262.21 g/mol
InChI Key: MSAPSMQCKLMZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Bromothiophen-2-yl)methylamine” is a chemical compound with the molecular formula C10H16BrNS and a molecular weight of 262.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(4-Bromothiophen-2-yl)methylamine” consists of a bromothiophene ring attached to a pentylamine group via a methylene bridge . The presence of the bromine atom on the thiophene ring may influence the compound’s reactivity and interactions.


Physical And Chemical Properties Analysis

“(4-Bromothiophen-2-yl)methylamine” has a molecular weight of 262.21 . Other physical and chemical properties such as boiling point and storage conditions were not available in the retrieved data.

Scientific Research Applications

The scientific research involving (4-Bromothiophen-2-yl)methylamine encompasses a wide range of applications, from materials science to pharmaceutical research. This compound and its derivatives have been explored in various fields for their unique properties and potential applications.

Catalysis and Organic Synthesis

(4-Bromothiophen-2-yl)methylamine and its related compounds have been utilized in catalysis and organic synthesis. For instance, palladium-catalyzed hydrolysis of imine linkages in related thiophene compounds offers insights into transition metal-catalyzed hydrolysis mechanisms, highlighting the versatility of these compounds in synthetic chemistry (Ahmad et al., 2019). Additionally, the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions explores their non-linear optical properties and reactivity, indicating potential applications in material science (Rizwan et al., 2021).

Antimalarial Research

Research has also been conducted on the antimalarial properties of thiophene derivatives. Compounds synthesized from bromothiophenes exhibited significant in vitro antimalarial activity, suggesting potential for developing new antimalarial agents (Görlitzer et al., 2006).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of thiophene derivatives have been extensively studied. For instance, a Schiff base derived from 5-bromothiophene-2-carbaldehyde demonstrated significant cytotoxic activity against A549 cell lines, indicating its potential as a lead compound in anticancer drug development (S. M et al., 2022).

Material Science

In the realm of material science, derivatives of (4-Bromothiophen-2-yl)methylamine have been explored for their physicochemical properties. For example, the synthesis and characterization of N3S2 Schiff base ligand and its copper complexes have been studied, revealing their potential in developing new materials with specific electronic and structural properties (Warad et al., 2020).

properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNS/c1-2-3-4-5-12-7-10-6-9(11)8-13-10/h6,8,12H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAPSMQCKLMZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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